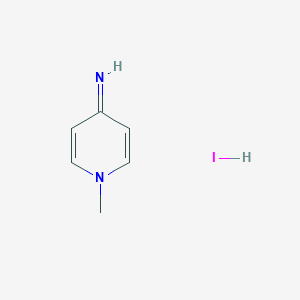

1-methyl-4(1H)-pyridinimine hydroiodide

Beschreibung

1-Methyl-4(1H)-pyridinimine hydroiodide is a nitrogen-containing heterocyclic compound derived from pyridine. Its structure features a methyl group at the 1-position of the pyridine ring and an imine functional group (=NH) at the 4-position, forming a conjugated system. The compound exists as a hydroiodide salt, where the imine nitrogen is protonated and paired with an iodide counterion (I⁻) . This ionic form enhances its stability and solubility in polar solvents.

Eigenschaften

IUPAC Name |

1-methylpyridin-4-imine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVSCCKCLMPVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N)C=C1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridinimine and Pyridinium Salts

1-(4-Methylbenzylideneamino)pyridinium Iodide

- Structure: A pyridinium iodide derivative with a benzylideneamino substituent at the 1-position and a methyl group at the 4-position of the benzene ring .

- Key Differences: The benzylideneamino group introduces aromaticity and steric bulk, altering reactivity compared to the simpler 1-methyl-4(1H)-pyridinimine hydroiodide. Crystal Packing: Weak C–H⋯I hydrogen bonds stabilize the crystal lattice, a feature shared with the target compound but modulated by substituent effects .

| Property | 1-Methyl-4(1H)-Pyridinimine Hydroiodide | 1-(4-Methylbenzylideneamino)pyridinium Iodide |

|---|---|---|

| Molecular Formula | C₆H₇N₂·HI | C₁₃H₁₃N₂⁺·I⁻ |

| Molecular Weight (g/mol) | ~246.04 | 356.16 |

| Key Functional Groups | Imine (=NH), methyl, iodide | Pyridinium (N⁺), benzylideneamino, iodide |

Thione Analogs

1-Methyl-4(1H)-Pyridinethione

- Structure : Replaces the imine (=NH) with a thione (=S) group at the 4-position .

- Key Differences :

- Electrophilicity : The thione group is less basic than the imine, reducing susceptibility to protonation.

- Molecular Weight : Lower (125.19 g/mol vs. ~246.04 g/mol) due to the absence of iodide and substitution of sulfur for nitrogen .

- Applications : Thione derivatives are often used in coordination chemistry, whereas imine salts may favor pharmaceutical applications due to enhanced solubility.

Bis-Pyridinimine Derivatives

Octenidine Dihydrochloride

- Structure : A dimeric bis-pyridinimine linked by a decane chain, with each pyridinimine substituted by an octyl group .

- Key Differences: Size and Complexity: Octenidine’s larger structure (C₃₆H₆₂N₄²⁺·2Cl⁻) enables broad-spectrum antimicrobial activity, unlike the simpler mono-pyridinimine hydroiodide. Functionality: The long alkyl chains enhance lipid membrane interaction, critical for its role as a topical antiseptic .

Complex Heterocyclic Derivatives

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

- Structure: Fused pyridine-pyrimidinone systems with substituents like methoxy, piperazine, and methyl groups .

- Key Differences: Pharmacological Potential: These compounds often exhibit kinase inhibition or antimicrobial activity due to their extended π-systems and hydrogen-bonding motifs. Synthetic Complexity: Multi-step synthesis contrasts with the straightforward preparation of 1-methyl-4(1H)-pyridinimine hydroiodide, which can be derived from pyridine via methylation and imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.